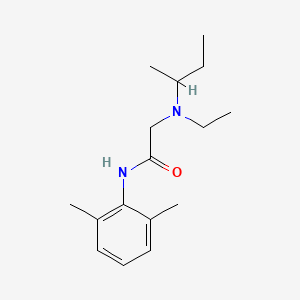
N~2~-Butan-2-yl-N-(2,6-dimethylphenyl)-N~2~-ethylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-Butan-2-yl-N-(2,6-dimethylphenyl)-N~2~-ethylglycinamide is a synthetic organic compound. It belongs to the class of glycinamides, which are derivatives of glycine, an amino acid. This compound is characterized by the presence of butan-2-yl, 2,6-dimethylphenyl, and ethyl groups attached to the glycinamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Butan-2-yl-N-(2,6-dimethylphenyl)-N~2~-ethylglycinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butan-2-amine, 2,6-dimethylphenylamine, and ethylglycine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a strong acid or base, to form the glycinamide derivative.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N2-Butan-2-yl-N-(2,6-dimethylphenyl)-N~2~-ethylglycinamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed to completion. The product is then isolated and purified.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-Butan-2-yl-N-(2,6-dimethylphenyl)-N~2~-ethylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution Reagents: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution may result in new glycinamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate protein-ligand interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which N2-Butan-2-yl-N-(2,6-dimethylphenyl)-N~2~-ethylglycinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
N~2~-Butan-2-yl-N-(2,6-dimethylphenyl)glycinamide: A similar compound lacking the ethyl group.
N~2~-Butan-2-yl-N-(2,6-dimethylphenyl)-N~2~-methylglycinamide: A derivative with a methyl group instead of an ethyl group.
Uniqueness
N~2~-Butan-2-yl-N-(2,6-dimethylphenyl)-N~2~-ethylglycinamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the ethyl group, in particular, may influence its reactivity and interactions with molecular targets.
Propiedades
Número CAS |
60119-82-6 |
|---|---|
Fórmula molecular |
C16H26N2O |
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
2-[butan-2-yl(ethyl)amino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H26N2O/c1-6-14(5)18(7-2)11-15(19)17-16-12(3)9-8-10-13(16)4/h8-10,14H,6-7,11H2,1-5H3,(H,17,19) |
Clave InChI |
KOSSJGQMWLANGO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(CC)CC(=O)NC1=C(C=CC=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



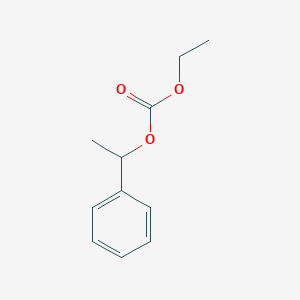
![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)
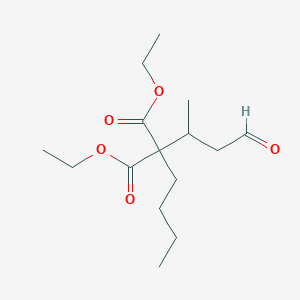

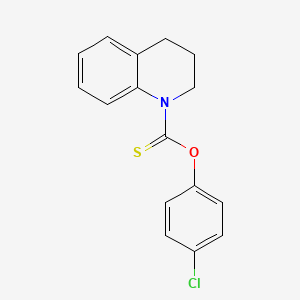



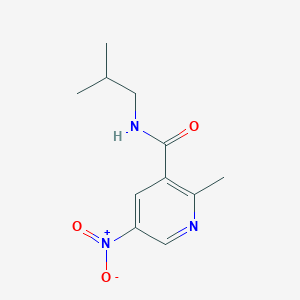
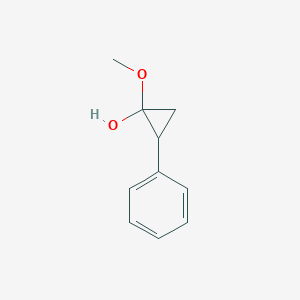
![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)

![2-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14610604.png)
